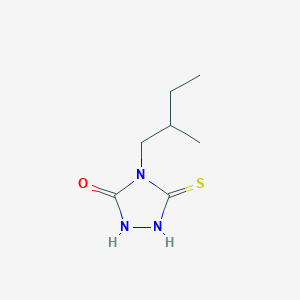

5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Description

BenchChem offers high-quality 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-3-5(2)4-10-6(11)8-9-7(10)12/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGVWZSXUPKWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN1C(=O)NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371443 | |

| Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-78-7 | |

| Record name | 4-(2-Methylbutyl)-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL CAS number

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiols

A Note on the Target Compound: 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

Initial searches for a specific CAS (Chemical Abstracts Service) number for 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL did not yield a registered entry in major chemical databases. This suggests that this particular molecule may be a novel compound or has not been extensively reported in the literature. However, the core structure, a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol (or its tautomeric thione form), is a well-established and highly significant scaffold in medicinal chemistry.

This guide will therefore focus on the synthesis and characterization of a representative analogue, 4-allyl-5-mercapto-4H-1,2,4-triazol-3-ol , for which synthetic protocols and characterization data are available in the scientific literature. The principles, experimental choices, and analytical techniques discussed herein are directly applicable to the synthesis and validation of the user's target compound and other novel derivatives of this class.

The 1,2,4-triazole nucleus is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. Its unique structural features, including its planarity, hydrogen bonding capabilities, and metabolic stability, make it a cornerstone in the design of therapeutic agents. The incorporation of a thiol (or thione) group at the 5-position and a hydroxyl (or oxo) group at the 3-position, along with a variable alkyl or aryl substituent at the 4-position, gives rise to a class of compounds with significant potential as antimicrobial, anticancer, and anti-inflammatory agents.

This guide provides a detailed technical overview of the synthesis, purification, and characterization of these versatile compounds, grounded in established chemical principles and validated experimental protocols.

Synthetic Strategy: A Validated Pathway

The most common and reliable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazol-3-ols involves a multi-step process starting from thiocarbohydrazide. This approach is favored for its high yields and the relative accessibility of the starting materials.

Overall Synthetic Workflow

The synthesis can be logically broken down into two primary stages:

-

Formation of the Intermediate: Reaction of thiocarbohydrazide with an isothiocyanate to form a thiourea derivative.

-

Cyclization: Base-catalyzed intramolecular cyclization of the intermediate to yield the final 1,2,4-triazole ring system.

Caption: High-level workflow for the synthesis of the target triazole.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of similar 4-substituted-5-mercapto-4H-1,2,4-triazol-3-ols.

Materials:

-

Thiocarbohydrazide

-

Allyl isothiocyanate

-

Potassium hydroxide (KOH)

-

Absolute Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

Procedure:

Step 1: Synthesis of 1-(Allylthiocarbamoyl)thiocarbohydrazide

-

Dissolve thiocarbohydrazide (0.1 mol) in a minimum amount of hot water in a 250 mL round-bottom flask.

-

To this solution, add allyl isothiocyanate (0.1 mol) dropwise with constant stirring.

-

Heat the mixture under reflux for 3-4 hours. The formation of a white precipitate indicates the formation of the intermediate.

-

Cool the reaction mixture to room temperature.

-

Filter the solid product, wash thoroughly with cold distilled water, and dry in a desiccator.

Causality Behind Experimental Choices:

-

Hot Water: Thiocarbohydrazide has limited solubility in cold water; using hot water ensures it fully dissolves to react with the isothiocyanate.

-

Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction, ensuring a complete conversion to the intermediate within a reasonable timeframe.

Step 2: Cyclization to 4-Allyl-5-mercapto-4H-1,2,4-triazol-3-ol

-

Suspend the dried intermediate (0.05 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add potassium hydroxide (0.05 mol) to the suspension.

-

Heat the mixture under reflux for 6-8 hours. The reaction mixture will gradually become clear.

-

After reflux, concentrate the solution to about half its volume using a rotary evaporator.

-

Cool the concentrated solution in an ice bath and acidify to a pH of 5-6 using concentrated HCl.

-

The formation of a precipitate indicates the cyclized product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Causality Behind Experimental Choices:

-

Potassium Hydroxide (Base): The hydroxide ion acts as a catalyst, deprotonating a nitrogen atom which then initiates the intramolecular nucleophilic attack required for ring closure.

-

Acidification: The product initially forms as a potassium salt, which is soluble in the reaction medium. Acidification protonates the salt, causing the neutral, less soluble triazole to precipitate out of the solution, allowing for its isolation.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

The following table summarizes the expected spectral data for a compound like 4-allyl-5-mercapto-4H-1,2,4-triazol-3-ol, based on literature values for similar structures.

| Technique | Expected Observations | Interpretation |

| FT-IR (cm⁻¹) | ~3400 (O-H), ~3100 (N-H), ~2550 (S-H), ~1620 (C=N), ~1200 (C=S) | Presence of key functional groups: hydroxyl, amine, thiol, imine, and thione. |

| ¹H NMR (ppm) | 13.5 (s, 1H, OH), 10.2 (s, 1H, NH), 5.7-5.9 (m, 1H, =CH-), 5.0-5.2 (m, 2H, =CH₂), 4.4 (d, 2H, N-CH₂) | Confirms the presence and connectivity of all protons in the structure. |

| ¹³C NMR (ppm) | ~168 (C=O), ~155 (C=S), ~130 (=CH-), ~118 (=CH₂), ~48 (N-CH₂) | Maps the carbon skeleton of the molecule. |

| Mass Spec (m/z) | [M+H]⁺ peak corresponding to the molecular weight | Confirms the molecular mass of the synthesized compound. |

Characterization Workflow

Caption: Workflow for the purification and structural validation of the product.

Potential Applications in Drug Development

Derivatives of 4H-1,2,4-triazole-3-thiol are actively investigated for a variety of therapeutic applications. The presence of the N-C=S and O-H moieties provides excellent opportunities for hydrogen bonding and coordination with metallic cofactors in enzymes, making them potent inhibitors.

-

Antimicrobial Agents: These compounds have shown significant activity against various bacterial and fungal strains. The proposed mechanism often involves the inhibition of essential enzymes within the pathogens.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of these triazoles against various cancer cell lines. Their ability to induce apoptosis and inhibit cell proliferation is a key area of research.

-

Anti-inflammatory Properties: The triazole scaffold has been explored for its potential to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle isothiocyanates and concentrated acids in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

-

Storage: Store the compound in a cool, dry place away from oxidizing agents.

Conclusion

The 4-substituted-5-mercapto-4H-1,2,4-triazol-3-ol scaffold represents a highly versatile and pharmacologically significant class of compounds. The synthetic route detailed in this guide is robust and adaptable for the creation of a diverse library of derivatives, including the target 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL. The comprehensive characterization workflow ensures the structural integrity of the final products, paving the way for their exploration in drug discovery and development programs.

References

-

Popsavin, M., et al. (2007). Synthesis and Antiproliferative Activity of a 4-Thiazolidinone Analogue of Tiazofurin. Molecules. Available at: [Link]

-

Demirbas, N., et al. (2009). Synthesis of some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. European Journal of Medicinal Chemistry. Available at: [Link]

-

Bayrak, H., et al. (2009). Synthesis of some new 1,2,4-triazole derivatives and investigation of their antimicrobial activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

physical and chemical properties of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL . Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogs and predictive models to offer a robust technical profile for research and development applications.

Introduction and Chemical Identity

5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL belongs to the 1,2,4-triazole class of five-membered heterocyclic compounds containing three nitrogen atoms. This structural motif is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The presence of mercapto (-SH) and hydroxyl (-OH) functional groups, along with the chiral 2-methylbutyl substituent at the N4 position, imparts specific physicochemical characteristics that are critical for its behavior in biological systems and for its potential in drug design.

Chemical Identifiers:

-

CAS Number: 306936-78-7[3]

-

Molecular Formula: C₇H₁₃N₃OS

-

Molecular Weight: 187.26 g/mol

Predicted Physicochemical Properties

Due to the absence of specific experimental data, the following properties are predicted based on the compound's structure and data from analogous compounds. These values provide a foundational understanding for experimental design.

| Property | Predicted Value/Information | Basis of Prediction |

| Melting Point | Expected to be a crystalline solid with a melting point likely in the range of 150-250 °C. | Based on the melting points of similar 4-alkyl-5-mercapto-1,2,4-triazole derivatives which are typically high due to hydrogen bonding. |

| Boiling Point | High, with decomposition likely before boiling at atmospheric pressure. | Typical for heterocyclic compounds with multiple hydrogen bond donors and acceptors. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. | The polar triazole ring, hydroxyl, and mercapto groups are countered by the nonpolar 2-methylbutyl chain. |

| pKa | Expected to have at least two pKa values: one acidic pKa for the mercapto/thione group (around 7-8) and another for the hydroxyl/triazolone group (around 9-10). | Based on the known acidic nature of mercapto groups and the tautomeric equilibrium of the triazole ring. |

| LogP | Predicted to be in the range of 1.0 - 2.0. | Calculated based on the contributions of the alkyl chain and the polar functional groups. |

Chemical Structure and Tautomerism: A Critical Consideration

A key chemical feature of 5-mercapto-1,2,4-triazol-3-ols is their existence in various tautomeric forms. The molecule can exist in equilibrium between the thiol-one, thione-ol, and potentially a zwitterionic form. The predominant tautomer is influenced by the solvent, pH, and physical state (solid vs. solution).

In many similar systems, the thione-ol form is found to be the more stable tautomer in the solid state and in polar solvents. This is a critical consideration for understanding its reactivity, hydrogen bonding capabilities, and interactions with biological targets. Spectroscopic analysis, particularly NMR and IR, is essential to elucidate the dominant tautomeric form under specific conditions.

Synthesis and Characterization: An Experimental Workflow

While a specific synthesis for 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL is not detailed in the available literature, a general and reliable synthetic route for 4-alkyl-5-mercapto-1,2,4-triazol-3-ols can be proposed. This multi-step synthesis provides a clear path for its laboratory preparation.

Detailed Experimental Protocol: Synthesis

-

Step 1: Formation of the Dithiocarbamate Salt: To a stirred solution of potassium hydroxide in ethanol, 2-methylbutylamine is added dropwise at 0-5 °C. Carbon disulfide is then added slowly, maintaining the low temperature. The reaction mixture is stirred for several hours, resulting in the precipitation of potassium N-(2-methylbutyl)dithiocarbamate.

-

Step 2: Reaction with Hydrazine Hydrate: The isolated dithiocarbamate salt is dissolved in water, and hydrazine hydrate is added. The mixture is refluxed for an extended period until the evolution of hydrogen sulfide ceases.

-

Step 3: Cyclization to the Triazol-3-ol: The intermediate from the previous step is then reacted with a suitable cyclizing agent like phosgene or a safer equivalent (e.g., triphosgene, carbonyldiimidazole) in an appropriate solvent and under basic conditions to form the final 1,2,4-triazol-3-ol ring.

-

Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to precipitate the crude product. The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. While specific spectral data is not publicly available, the following are the expected key features:

-

¹H NMR: The spectrum is expected to show characteristic signals for the 2-methylbutyl group protons (methyl and methylene groups with their respective splitting patterns). The protons of the mercapto (-SH) and hydroxyl (-OH) groups, as well as any N-H protons from the triazole ring, will likely appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the 2-methylbutyl group and the two distinct carbons of the triazole ring (C=S and C-OL).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, around 3200-3400 cm⁻¹), N-H stretch (if present in the tautomeric form, around 3100-3300 cm⁻¹), C-H stretches of the alkyl group (around 2850-2960 cm⁻¹), and the C=S (thione) stretch (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (187.26 g/mol ).

A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound, which can be requested for detailed analysis.[3]

Potential Applications in Research and Drug Development

Derivatives of 1,2,4-triazole are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The structural features of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL, including its hydrogen bonding capabilities and the chiral alkyl substituent, make it a valuable scaffold for the development of novel therapeutic agents. The mercapto group can act as a key binding moiety for metalloenzymes or can be further functionalized to modulate the compound's properties.

Conclusion

5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not widely published, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and expected characterization data based on the well-established chemistry of 1,2,4-triazole derivatives. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.

References

-

MDPI. Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. [Link]

-

MDPI. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Alkyl-5-mercapto-1,2,4-triazol-3-ols

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways leading to 4-alkyl-5-mercapto-1,2,4-triazol-3-ols. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their wide range of biological activities. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1][2][3] The incorporation of alkyl, mercapto, and hydroxyl (or its tautomeric thione/keto) functionalities at positions 4, 5, and 3 respectively, gives rise to a molecule with diverse physicochemical properties and a high potential for biological interactions. These compounds can exist in several tautomeric forms, and the specific isomer present can be influenced by the solvent, pH, and solid-state packing. This guide will focus on the synthesis of the core structure, acknowledging its potential for tautomerism.

Core Synthetic Strategies

The synthesis of 4-alkyl-5-mercapto-1,2,4-triazol-3-ols and their tautomers predominantly relies on the construction of the 1,2,4-triazole ring from acyclic precursors. The most common and efficient methods involve the use of thiocarbohydrazide or substituted thiosemicarbazides as key starting materials.

Pathway I: Synthesis via Thiocarbohydrazide and Carboxylic Acids

A direct and widely used method for the synthesis of 4-amino-3-substituted-5-mercapto-1,2,4-triazoles involves the reaction of thiocarbohydrazide with carboxylic acids.[4][5][6][7] While this pathway typically yields a 4-amino substituted triazole, it serves as a foundational method that can be adapted for the synthesis of 4-alkyl derivatives. The general reaction involves the condensation of thiocarbohydrazide with a carboxylic acid, often under heating, to form the triazole ring.[7][8]

Mechanism Rationale: The reaction proceeds through the initial formation of an acylthiocarbohydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the 1,2,4-triazole ring. The choice of carboxylic acid directly determines the substituent at the 3-position of the triazole ring.

Experimental Protocol: General Procedure for the Reaction of Thiocarbohydrazide with a Carboxylic Acid [7]

-

Mixing Reagents: In a round-bottom flask, equimolar amounts of thiocarbohydrazide and the desired carboxylic acid are combined.

-

Heating: The mixture is heated, typically in an oil bath, at a temperature ranging from 160-170°C for approximately 30-120 minutes.[7][8]

-

Work-up: After cooling, the solidified mass is treated with boiling water to dissolve any unreacted starting materials and inorganic byproducts.

-

Isolation: The mixture is allowed to cool to room temperature, and the precipitated product is collected by filtration.

-

Purification: The crude product is recrystallized from a suitable solvent, such as ethanol, to afford the purified 4-amino-3-substituted-5-mercapto-1,2,4-triazole.

To obtain the target 4-alkyl derivatives, a subsequent alkylation step on the 4-amino group would be necessary, or a different starting material would be required, as detailed in the next pathway.

Pathway II: Cyclization of 1-Acyl-4-alkylthiosemicarbazides

This is a more direct route to 4-alkyl substituted 1,2,4-triazoles. The synthesis starts with an alkyl isothiocyanate which is reacted with an acid hydrazide to form a 1-acyl-4-alkylthiosemicarbazide intermediate. This intermediate is then cyclized, typically in the presence of a base, to yield the desired 4-alkyl-5-mercapto-1,2,4-triazol-3-ol.[1]

Mechanism Rationale: The acid hydrazide provides the N1, N2, and C3 atoms of the triazole ring, while the alkyl isothiocyanate provides the N4, C5, and the sulfur atom. The base, commonly sodium hydroxide, facilitates the deprotonation of the thiosemicarbazide, which promotes the intramolecular nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon of the acyl group, leading to cyclization and dehydration.[1][8][9]

Figure 1: Synthesis of 4-alkyl-5-mercapto-1,2,4-triazol-3-ols via cyclization of 1-acyl-4-alkylthiosemicarbazides.

Experimental Protocol: Synthesis of 4-Ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol [1]

This protocol illustrates the general principle, with a specific example.

-

Formation of Thiosemicarbazide: An equimolar amount of the appropriate carboxamide (acid hydrazide derivative) is dissolved in a suitable solvent like methanol. The corresponding alkyl isothiocyanate (e.g., ethyl isothiocyanate) is added dropwise with continuous stirring. The mixture is refluxed for 3-4 hours. Upon cooling, the precipitated 1-acyl-4-alkylthiosemicarbazide is filtered, washed, and dried.[1]

-

Cyclization: The synthesized thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 1% NaOH) and refluxed for approximately 4 hours.[1]

-

Isolation: The reaction mixture is cooled and poured into chilled water. The solution is then acidified to a pH of 5-6 with a dilute acid (e.g., HCl), leading to the precipitation of the product.

-

Purification: The precipitate is filtered, washed with water, and dried to yield the 4-alkyl-5-mercapto-1,2,4-triazol-3-ol derivative.

| Reactant 1 | Reactant 2 | Base | Reaction Time | Yield (%) | Reference |

| Carboxamide | Ethyl isothiocyanate | 1% NaOH | 4 hours (reflux) | Not specified | [1] |

| Hydrazide | Phenyl isothiocyanate | 10% NaOH | 6 hours (reflux) | Not specified |

Table 1: Representative reaction conditions for the synthesis of 4-substituted-1,2,4-triazole-3-thiones via thiosemicarbazide cyclization.

Pathway III: One-Pot Synthesis from Dicarboxylic Acid Dihydrazides

A "one-pot" synthesis method has been developed for certain derivatives, particularly for bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes, which showcases an efficient approach starting from dicarboxylic acid dihydrazides.[10] This methodology can be conceptually adapted for the synthesis of mono-triazoles from simple acid hydrazides.

Figure 2: One-pot reaction pathway for the synthesis of 4-amino-5-mercapto-1,2,4-triazoles.

Mechanism Rationale: This pathway involves the initial reaction of an acid hydrazide with carbon disulfide in the presence of a strong base like potassium hydroxide to form a potassium dithiocarbazinate salt.[11] This salt is then cyclized by reacting with hydrazine hydrate to form the 4-amino-5-mercapto-1,2,4-triazole ring.[11] To obtain the desired 4-alkyl derivative, the 4-amino group would need to be subsequently alkylated, or a substituted hydrazine could potentially be used in the cyclization step.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [11]

This protocol illustrates the synthesis of a 4-amino precursor.

-

Formation of Potassium Dithiocarbazinate: Benzoic acid hydrazide is reacted with carbon disulfide in an alkaline solution of ethanol. This mixture forms the potassium dithiocarbazinate salt.[11]

-

Cyclization: The potassium salt is then cyclized by the addition of hydrazine hydrate and refluxing the mixture.[11]

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated, typically by acidification, filtration, and subsequent recrystallization.

Characterization

The synthesized 4-alkyl-5-mercapto-1,2,4-triazol-3-ols are typically characterized using a combination of spectroscopic techniques:

-

FTIR Spectroscopy: To identify the characteristic functional groups such as N-H, C=S, C=N, and S-H stretching vibrations.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the signals for the alkyl group protons and carbons, as well as the protons and carbons of the triazole ring.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compound and confirm its elemental composition.

Conclusion and Future Perspectives

The synthesis of 4-alkyl-5-mercapto-1,2,4-triazol-3-ols is well-established, with the cyclization of 1-acyl-4-alkylthiosemicarbazides being one of the most direct and efficient routes. The versatility of the starting materials allows for the introduction of a wide variety of substituents at the 3 and 4 positions of the triazole ring, enabling the generation of diverse chemical libraries for drug discovery and development. Future research may focus on developing more environmentally friendly and atom-economical synthetic methods, as well as exploring the derivatization of the mercapto group to further expand the chemical space and biological activity of this important class of compounds.

References

-

(PDF) Thiocarbohydrazides: Synthesis and Reactions - ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - NIH. Available from: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. Available from: [Link]

-

The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti- mic - ChemRxiv. Available from: [Link]

-

Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties - Sci-Hub. Available from: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available from: [Link]

-

Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing. Available from: [Link]

-

Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. Available from: [Link]

-

Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC - NIH. Available from: [Link]

-

The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). - ResearchGate. Available from: [Link]

-

Synthesis of Novel 1,3‐Thiazole‐, 1,2,4‐Triazole‐thione and Triazepine Derivatives. - Sci-Hub. Available from: [Link]

-

Authors - Sci-Hub. Available from: [Link]

-

Synthesis, Structure, and Spectral Characterization of Cu( ) Complexes of Thiocarbohydrazide and Derivates - IISTE.org. Available from: [Link]

-

Synthesis of Novel 1,3-thiazole-, 1,2,4-triazole- thione and Triazepine Derivatives - Sci-Hub. Available from: [Link]

-

Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC - NIH. Available from: [Link]

-

Overview of Mercapto-1,2,4-Triazoles - JOCPR. Available from: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

-

(PDF) The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane - ResearchGate. Available from: [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. Available from: [Link]

-

Spontaneous Cyclization of 2‐Methylthiosemicarbazones Yields New 1,2,4‐Triazolidine‐3‐thiones, Useful as Building Blocks for Drug Design - ResearchGate. Available from: [Link]

-

Chemistry of carbohydrazide and thiocarbohydrazide - ACS Publications. Available from: [Link]

-

A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available from: [Link]

-

Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate - Oriental Journal of Chemistry. Available from: [Link]

-

Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives - MDPI. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available from: [Link]

-

(PDF) Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. Available from: [Link]

-

Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Available from: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. Available from: [Link]

-

(PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole - ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes - ResearchGate. Available from: [Link]

Sources

- 1. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 7. Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Sci-Hub. Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties / Collection of Czechoslovak Chemical Communications, 2005 [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The 2-Methylbutyl Group in Triazole Compounds: A Technical Guide to its Biological Significance

Abstract

The 1,2,4-triazole scaffold is a cornerstone in the development of a vast array of biologically active compounds, from life-saving antifungal drugs to potent herbicides and plant growth regulators. The remarkable versatility of the triazole ring is largely attributable to the profound influence of its substituents on the molecule's physicochemical properties and its interaction with biological targets. Among these, the 2-methylbutyl group, a seemingly simple alkyl substituent, imparts a unique combination of steric bulk, lipophilicity, and conformational rigidity that is of critical biological significance. This in-depth technical guide explores the multifaceted role of the 2-methylbutyl group in shaping the efficacy and selectivity of triazole compounds. We will delve into its impact on antifungal activity through the inhibition of cytochrome P450 enzymes, its contribution to herbicidal action, and its function in plant growth regulation, drawing parallels with structurally similar moieties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships governing this important class of compounds.

Introduction: The Triazole Nucleus and the Importance of Substitution

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that confers metabolic stability and the ability to coordinate with metal ions, a key feature in its interaction with metalloenzymes.[1][2] The biological activity of triazole derivatives is exquisitely sensitive to the nature of the substituents at various positions of the ring. These substituents modulate critical parameters such as:

-

Lipophilicity: Influences the compound's ability to cross biological membranes and reach its target site.

-

Steric Profile: Dictates the precise fit of the molecule within the binding pocket of the target enzyme or receptor.

-

Metabolic Stability: Affects the compound's half-life and duration of action in a biological system.

-

Electronic Properties: Can influence the strength of interaction with the target.

The 2-methylbutyl group, with its branched structure, offers a compelling case study in how a specific alkyl substituent can be leveraged to optimize biological activity.

Antifungal Activity: Targeting Fungal Cytochrome P450

A primary application of triazole compounds is in the treatment of fungal infections. The majority of triazole antifungals, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

The 2-methylbutyl group plays a significant role in this interaction through several mechanisms:

-

Enhanced Lipophilicity: The hydrophobic nature of the 2-methylbutyl group increases the overall lipophilicity of the triazole compound.[5][6][7] This facilitates its passage through the lipid-rich fungal cell membrane to reach the intracellular CYP51 enzyme. The relationship between lipophilicity and antifungal activity is a well-established principle in the design of azole antifungals.[8]

-

Optimal Steric Hindrance: The branched structure of the 2-methylbutyl group provides steric bulk that can enhance the binding affinity and selectivity for the fungal CYP51 enzyme over its mammalian counterparts. This steric hindrance can promote a more favorable conformation for binding within the active site.[9] While direct comparative data for the 2-methylbutyl group is limited, the well-studied tert-butyl group in compounds like paclobutrazol provides a strong analogy for the importance of bulky alkyl groups in interacting with cytochrome P450 enzymes.[10]

-

Conformational Rigidity: The 2-methylbutyl group can restrict the rotational freedom of the molecule, pre-organizing it into a conformation that is more complementary to the active site of CYP51. This can lead to a lower entropic penalty upon binding, resulting in a higher binding affinity.

The following diagram illustrates the general mechanism of triazole antifungal action:

Caption: Mechanism of Triazole Antifungal Action.

Herbicidal Activity and Plant Growth Regulation

Triazole compounds are also widely used in agriculture as herbicides and plant growth regulators (PGRs).[11] Prominent examples of triazole PGRs include paclobutrazol and uniconazole, both of which feature a tert-butyl group, a close structural relative of the 2-methylbutyl group.[10][12] These compounds act by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[11][13]

The 2-methylbutyl group contributes to this activity by:

-

Inhibition of Cytochrome P450 Monooxygenases: Similar to their antifungal mechanism, these triazoles inhibit specific plant cytochrome P450 enzymes involved in the gibberellin biosynthesis pathway.[13] The steric and lipophilic properties of the 2-methylbutyl group are crucial for effective binding to the active site of these enzymes.

-

Metabolic Stability: The branched nature of the 2-methylbutyl group can confer increased metabolic stability to the triazole compound within the plant. This resistance to degradation ensures a longer duration of action, leading to sustained growth regulation. While specific metabolic data for the 2-methylbutyl group in pesticides is not abundant, studies on the metabolism of structurally similar pesticides provide insights into the general metabolic pathways of alkyl-substituted triazoles.[11][14]

The following table summarizes the biological activities of triazole compounds and the putative role of the 2-methylbutyl group:

| Biological Activity | Target Enzyme/Pathway | Role of 2-Methylbutyl Group | Key Physicochemical Contributions |

| Antifungal | Fungal Lanosterol 14α-demethylase (CYP51) | Enhances binding affinity and selectivity. | Increased lipophilicity, optimal steric bulk, conformational rigidity. |

| Herbicidal/PGR | Plant Cytochrome P450s (Gibberellin Biosynthesis) | Promotes potent and sustained inhibition. | Steric hindrance for enzyme binding, increased metabolic stability. |

Experimental Protocols

Synthesis of a Model 2-Methylbutyl Triazole Compound

The synthesis of triazole compounds bearing a 2-methylbutyl group can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted phenacyl bromide with 1,2,4-triazole, followed by reduction and subsequent alkylation. The following is a generalized protocol for the synthesis of a model compound, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a precursor for many antifungal agents.

Protocol: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone [15][16]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',4'-dichloro-2-bromoacetophenone (1 equivalent) in a suitable solvent such as acetonitrile.

-

Addition of Triazole: Add 1H-1,2,4-triazole (1.1 equivalents) and a base, such as potassium carbonate (1.5 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

The subsequent introduction of the 2-methylbutyl group would typically involve a Grignard reaction with 2-methylbutylmagnesium bromide on the ketone, followed by further synthetic modifications.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of novel triazole compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The broth microdilution method is a standardized and widely accepted protocol.[17][18][19]

Protocol: Broth Microdilution Antifungal Susceptibility Assay [17][18][19]

-

Preparation of Antifungal Stock Solution: Dissolve the synthesized triazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate using a sterile liquid growth medium, such as RPMI-1640. The final concentrations should typically range from 0.03 to 16 µg/mL.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in the growth medium, adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).

-

Inoculation: Add an equal volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well.

Cytochrome P450 Inhibition Assay

To assess the potential of triazole compounds to inhibit cytochrome P450 enzymes, an in vitro assay using human liver microsomes is commonly employed.[9][20][21][22]

Protocol: Cytochrome P450 Inhibition Assay [9][20][21][22]

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform probe substrate (e.g., testosterone for CYP3A4), and a NADPH-generating system in a suitable buffer.

-

Addition of Inhibitor: Add the test triazole compound at various concentrations to the incubation mixture. A vehicle control (e.g., DMSO) and a known inhibitor of the specific CYP isoform should be included.

-

Initiation of Reaction: Start the reaction by adding the NADPH-generating system.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as acetonitrile.

-

Analysis: Analyze the formation of the metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: A typical workflow for a structure-activity relationship study of triazole compounds.

Conclusion and Future Perspectives

The 2-methylbutyl group, through its distinct steric and lipophilic characteristics, plays a pivotal role in defining the biological activity of triazole compounds. In the realm of antifungal drug development, it contributes to enhanced potency and selectivity by optimizing the interaction with the target enzyme, fungal CYP51. Similarly, in agricultural applications, this substituent is instrumental in the design of effective herbicides and plant growth regulators that target plant-specific cytochrome P450 enzymes.

Future research in this area should focus on systematic quantitative structure-activity relationship (QSAR) studies to precisely delineate the contribution of the 2-methylbutyl group in comparison to other alkyl substituents. Furthermore, detailed metabolic profiling of 2-methylbutyl-containing triazoles in various biological systems will provide a clearer understanding of their pharmacokinetic and pharmacodynamic properties. Such investigations will undoubtedly pave the way for the rational design of next-generation triazole compounds with improved efficacy, selectivity, and safety profiles.

References

-

PrepChem. Synthesis of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanol. Available at: [Link].

- BenchChem. Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds. 2025.

- BenchChem. Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds. 2025.

- Pfaller, M. A., et al. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy, 42(4), 835–838. 1998.

- Creative Bioarray. Cytochrome P450 Inhibition Assay.

- Badiee, P., et al. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Current Medical Mycology, 2(1), 26–32. 2016.

- [Reference not directly cited in the text, but provides relevant background on triazole synthesis.]

- [Reference not directly cited in the text, but provides relevant background on triazole synthesis.]

- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).

- [Reference not directly cited in the text, but provides relevant background on triazole-heme interactions.]

- Soumya, P. R., Kumar, P., & Pal, M. Paclobutrazol: a novel plant growth regulator and multi-stress ameliorant. Indian Journal of Plant Physiology, 22(3), 267–278. 2017.

- PubChem. 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. National Center for Biotechnology Information.

- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).

- ResearchGate. Paclobutrazol (PBZ) and its Metabolic Function in Agriculture: A Review. 2018.

- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.

- [Reference not directly cited in the text, but provides relevant background on lipophilicity of triazoles.]

- [Reference not directly cited in the text, but provides relevant background on triazole SAR.]

- [Reference not directly cited in the text, but provides relevant background on lipophilicity.]

- [Reference not directly cited in the text, but provides relevant background on pesticide metabolism.]

- [Reference not directly cited in the text, but provides relevant background on triazole antifungal studies.]

- [Reference not directly cited in the text, but provides relevant background on paclobutrazol and uniconazole.]

- [Reference not directly cited in the text, but provides relevant background on a triazole intermedi

- ResearchGate.

- [Reference not directly cited in the text, but provides relevant background on triazole synthesis.]

- [Reference not directly cited in the text, but provides relevant background on triazole synthesis.]

- [Reference not directly cited in the text, but provides relevant background on triazole electronic structure.]

- [Reference not directly cited in the text, but provides relevant background on triazole synthesis.]

- [Reference not directly cited in the text, but provides relevant background on triazole antifungals.]

- [Reference not directly cited in the text, but provides relevant background on lipophilicity of triazoles.]

- [Reference not directly cited in the text, but provides relevant background on paclobutrazol metabolism.]

- [Reference not directly cited in the text, but provides relevant background on triazole hybrids.]

- [Reference not directly cited in the text, but provides relevant background on triazole SAR.]

- [Reference not directly cited in the text, but provides relevant background on triazole antifungal agents.]

- [Reference not directly cited in the text, but provides relevant background on triazole chemistry and applic

- [Reference not directly cited in the text, but provides relevant background on triazole-DNA interactions.]

Sources

- 1. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assessing the interplay of paclobutrazol and micronutrients for enhanced litchi production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7Cl2N3O | CID 739374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. enamine.net [enamine.net]

- 22. criver.com [criver.com]

Tautomeric Complexity of 5-Mercapto-1,2,4-triazol-3-ol Derivatives: A Guide to Structural Elucidation and Equilibrium Analysis

An In-Depth Technical Guide for Researchers

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Derivatives functionalized with hydroxyl and mercapto groups at positions 3 and 5, respectively, introduce a profound level of structural complexity due to multifaceted prototropic tautomerism. The functionality and biological activity of these molecules are inextricably linked to their dominant tautomeric forms, which dictate hydrogen bonding patterns, molecular geometry, and interaction with biological targets. This guide provides an in-depth exploration of the tautomeric equilibria in 5-mercapto-1,2,4-triazol-3-ol derivatives. We will dissect the interplay between annular (ring) and functional group (lactam-lactim, thione-thiol) tautomerism, detail the key environmental factors influencing the equilibrium, and present a validated, multi-pronged methodology for definitive structural characterization, combining spectroscopic, crystallographic, and computational techniques.

The Foundation: Understanding Tautomerism in the 1,2,4-Triazole Core

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in double bonds. In the 1,2,4-triazole ring, the mobile proton can reside on one of three nitrogen atoms, leading to three possible annular tautomers: the 1H, 2H, and 4H forms.[3][5] Computational studies have consistently shown that for the parent 1,2,4-triazole, the 1H-tautomer is significantly more stable than the 4H-tautomer.[3]

The introduction of substituents dramatically alters this landscape. For the 5-mercapto-1,2,4-triazol-3-ol system, this annular tautomerism is compounded by two additional equilibria at the exocyclic functional groups:

-

Lactam-Lactim Tautomerism: At the C3 position, an equilibrium exists between the carbonyl-containing lactam (or keto) form and the hydroxyl-containing lactim (or enol) form.[6][7][8]

-

Thione-Thiol Tautomerism: At the C5 position, a similar equilibrium exists between the thiocarbonyl-containing thione form and the sulfhydryl-containing thiol form.[9][10][11][12][13][14]

The combination of these three equilibria results in a complex network of potential structures. The predominant tautomer is not always the most aromatic one; the equilibrium is a delicate balance of electronics, sterics, and environmental interactions.[15]

Figure 1: Conceptual diagram of the intersecting tautomeric equilibria in 5-mercapto-1,2,4-triazol-3-ol systems.

Key Factors Governing Tautomeric Equilibrium

The predominance of one tautomer over another is not an intrinsic, immutable property but is dictated by a confluence of factors. Understanding these influences is paramount for predicting and controlling molecular behavior.

-

Solvent Polarity and Hydrogen Bonding: This is often the most dominant environmental factor. Polar solvents tend to stabilize more polar tautomers. For instance, the thione and lactam forms, possessing larger dipole moments than their thiol and lactim counterparts, are generally favored in polar solvents like water, ethanol, or DMSO.[9][10][15] Non-polar solvents, conversely, can shift the equilibrium toward the less polar thiol and lactim forms.[10] Solvent molecules can also act as catalysts for proton transfer, lowering the energy barrier for interconversion.[7]

-

Substituent Electronic Effects: Electron-donating or electron-withdrawing groups attached to the triazole ring can alter the electron density and basicity of the ring nitrogens, thereby influencing the stability of the annular tautomers.[2][6][16] For example, an electron-releasing substituent may favor protonation at an adjacent nitrogen atom.[3]

-

Physical State (Solid vs. Solution): In the solid state, the tautomeric form is locked in by crystal packing forces and intermolecular interactions, such as hydrogen bonding.[17] This "frozen" structure, definitively determined by X-ray crystallography, may not be the most stable or abundant form present in solution, where molecules are dynamic.

-

Temperature and Concentration: Increasing temperature can provide the energy to overcome the activation barrier between tautomers, leading to changes in the equilibrium ratio.[18] At higher concentrations, self-association through hydrogen bonding can favor specific tautomers, such as the thione form.[9][10]

A Validated Workflow for Tautomer Elucidation

No single technique can provide a complete picture of tautomerism. A robust, self-validating approach requires the integration of computational modeling with multiple experimental methods.

Figure 2: Integrated workflow for the comprehensive analysis of tautomerism.

Computational Chemistry: The Predictive Foundation

Causality: Before embarking on extensive experimental work, computational modeling provides invaluable predictions about the relative stabilities of all possible tautomers. By calculating the Gibbs free energies, we can identify the most likely candidates and generate theoretical spectra to guide the interpretation of experimental data.

Protocol: DFT-Based Tautomer Stability Calculation

-

Structure Generation: Draw all plausible tautomeric forms of the target molecule in a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set. This should be done for both the gas phase and in solution using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate solvent effects.[7][17][19]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

-

Energy Comparison: Compare the Gibbs free energies (ΔG) of all tautomers. The tautomer with the lowest ΔG is predicted to be the most stable under those conditions. The energy difference can be used to estimate the equilibrium population via the Boltzmann distribution.

-

Spectral Simulation: Use the optimized geometries to simulate NMR chemical shifts and UV-Vis absorption spectra (using Time-Dependent DFT, or TD-DFT).[2][16][20]

X-Ray Crystallography: The Solid-State Anchor

Causality: Single-crystal X-ray crystallography provides unambiguous, high-resolution structural data, including precise bond lengths and hydrogen atom positions. It is the definitive method for identifying the tautomeric form present in the solid state.[21][22][23]

Protocol: Structure Determination by X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic model against the experimental data until a satisfactory fit is achieved.

-

Tautomer Identification: Analyze the final structure. The location of the proton on a specific nitrogen atom confirms the annular tautomer. Bond lengths are critical for distinguishing functional group tautomers: a C-O distance of ~1.23 Å indicates a C=O double bond (lactam), whereas ~1.36 Å indicates a C-O single bond (lactim). Similarly, a C-S distance of ~1.68 Å suggests a C=S bond (thione), while ~1.78 Å points to a C-S single bond (thiol).

NMR Spectroscopy: Probing the Solution-State Equilibrium

Causality: NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[24][25][26] Because the interconversion between tautomers is often slow on the NMR timescale, separate signals for each species can be observed, allowing for their identification and quantification.[27]

Protocol: Quantitative Tautomer Analysis by ¹H and ¹³C NMR

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as it can influence the equilibrium. DMSO-d₆ is often useful as its hydrogen bond accepting nature can help resolve exchangeable protons (NH, OH, SH).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for distinct sets of signals corresponding to different tautomers. The exchangeable protons (NH, OH, SH) will appear as broad or sharp singlets at characteristic chemical shifts.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The chemical shifts of the C3 and C5 carbons are highly diagnostic. A signal around 160-170 ppm for C3 is indicative of a C=O (lactam), while a C=S (thione) at C5 will appear further downfield, typically >180 ppm.

-

Quantification: Integrate the signals corresponding to each distinct tautomer in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under those specific conditions.

-

Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Observing how the signal integrals change with temperature can provide thermodynamic data (ΔH°, ΔS°) for the equilibrium.

Data Synthesis and Interpretation

The true power of this workflow lies in the integration of all data points.

Table 1: Representative Spectroscopic and Computational Data for Tautomer Identification

| Tautomeric Form | Method | Diagnostic Feature | Typical Value/Observation |

| Lactam | ¹³C NMR | Chemical shift of C3 (C=O) | 160-170 ppm |

| Lactim | ¹³C NMR | Chemical shift of C3 (C-OH) | 145-155 ppm |

| Thione | ¹³C NMR | Chemical shift of C5 (C=S) | > 180 ppm |

| Thiol | ¹³C NMR | Chemical shift of C5 (C-SH) | 160-170 ppm |

| Lactam vs. Lactim | X-Ray | C3-O Bond Length | ~1.23 Å vs. ~1.36 Å |

| Thione vs. Thiol | X-Ray | C5-S Bond Length | ~1.68 Å vs. ~1.78 Å |

| All Forms | DFT | Gibbs Free Energy (ΔG) | Lowest ΔG indicates most stable tautomer |

| All Forms | UV-Vis | λmax | Different tautomers have distinct absorption maxima |

Example of Integrated Analysis: A researcher synthesizes a derivative. X-ray crystallography reveals the solid state exists as the 4H-lactam-thione tautomer. However, the ¹H NMR spectrum in DMSO-d₆ shows two distinct sets of signals in a 3:1 ratio. By comparing the experimental chemical shifts to those predicted by DFT calculations for all possible tautomers, the major species in solution is identified as the 1H-lactam-thione form, while the minor is the 2H-lactam-thione form. A UV-Vis study then shows that changing the solvent from DMSO to a non-polar solvent like dioxane causes a shift in the absorption maxima, which, when correlated with TD-DFT predictions, indicates an increase in the population of a thiol tautomer.[9][10] This comprehensive dataset allows the researcher to conclude that while the 4H tautomer is favored by crystal packing, the 1H tautomer is thermodynamically most stable in polar solutions, and an equilibrium involving the thiol form can be accessed in non-polar environments.

Conclusion

The tautomeric landscape of 5-mercapto-1,2,4-triazol-3-ol derivatives is intricate and highly sensitive to environmental conditions. Ascribing a single static structure to these molecules is often inaccurate and can lead to erroneous interpretations of their chemical reactivity and biological activity. For professionals in drug development and materials science, a rigorous and multi-faceted approach to structural elucidation is not merely academic but essential for rational design. By systematically integrating computational predictions with definitive experimental evidence from X-ray crystallography, NMR, and UV-Vis spectroscopy, researchers can confidently map the tautomeric equilibria, understand the structure-activity relationships, and ultimately harness the full potential of this versatile heterocyclic scaffold.

References

-

Dabbagh, H. A., Rasti, E., & Najafi Chermahini, A. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1–3), 92–100. [Link]

-

Falk, H., & Mayr, E. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1487-1492. [Link]

-

Zhang, J., & Politzer, P. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(42), 8250–8256. [Link]

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Bolton, P. D., & Lotherington, J. D. (1971). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. Journal of the Chemical Society D: Chemical Communications, (11), 589. [Link]

-

Pohoska, E., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–192. [Link]

-

Pohoska, E., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Pohoska, E., et al. (2021). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 125(4), 1086–1096. [Link]

-

Ye, D. -J., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24(12), 5286-5288. [Link]

-

Fedorov, S. V., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. [Link]

-

Pohoska, E., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181-192. [Link]

-

Arslan, N. B., & Özdemir, N. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(1), 19. [Link]

-

Dobrowolski, J. C., & Jamróz, M. H. (2013). Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. A comparison of incremental microsolvation and continuum solvation model approaches. Tetrahedron, 69(15), 3197-3205. [Link]

-

Mayr, E., & Falk, H. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1487-1492. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

Cimiraglia, R., et al. (1995). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry, 99(37), 13544–13549. [Link]

-

Gholipour, N., & Ghiasi, R. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

-

ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

-

Slideshare. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Wang, Y., et al. (2011). Synthesis and structures of 1,2,4-triazoles derivatives. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6653. [Link]

-

Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. Química Orgánica.org. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles. JOCPR. [Link]

-

ResearchGate. (2019). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate. [Link]

-

Romano, E., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

-

Al-Masoudi, N. A. (2011). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]

-

Olar, R., et al. (2022). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 27(14), 4543. [Link]

-

Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

-

Olar, R., et al. (2022). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. ResearchGate. [Link]

-

Seelam, N., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(23), 8235. [Link]

-

Al-Ayed, A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. International Journal of Molecular Sciences, 23(4), 2337. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635–2640. [Link]

-

Ghiasi, R., & Gholipour, N. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

Milen, M., et al. (2013). A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione. Journal of the Serbian Chemical Society, 78(1), 29-38. [Link]

-

International Journal of Science and Research. (2018). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR. [Link]

-

Peng, C.-S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

Sources

- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

- 7. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. idk.org.rs [idk.org.rs]

- 14. ijsr.net [ijsr.net]

- 15. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sci-Hub. Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution / Journal of Molecular Structure: THEOCHEM, 2010 [sci-hub.box]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. asianpubs.org [asianpubs.org]

- 23. mdpi.com [mdpi.com]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to the Therapeutic Targets of 4-Substituted-5-Mercapto-1,2,4-Triazoles

Introduction: The Versatile 4-Substituted-5-Mercapto-1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a pharmacophore capable of engaging in various biological interactions.[1][2] The introduction of a mercapto group at the 5-position and various substituents at the 4-position of the triazole ring gives rise to the 4-substituted-5-mercapto-1,2,4-triazole class of compounds. This structural motif has proven to be a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The mercapto group, in particular, often plays a crucial role in the biological activity of these molecules, potentially acting as a hydrogen bond donor or acceptor, or participating in coordination with metal ions within enzyme active sites.

This in-depth technical guide will elucidate the key and emerging therapeutic targets of 4-substituted-5-mercapto-1,2,4-triazoles, providing a detailed overview of their mechanisms of action, supported by experimental evidence. We will explore the molecular basis for their efficacy in various disease models and outline the experimental protocols used to validate these interactions.

Anticancer Therapeutic Targets: Disrupting Cellular Proliferation and Survival

The uncontrolled proliferation of cancer cells is a hallmark of malignancy, and many therapeutic strategies aim to disrupt the cellular machinery responsible for this growth. 4-Substituted-5-mercapto-1,2,4-triazoles have emerged as potent anticancer agents by targeting several key components of cell division and signaling pathways.[5][6]

Tubulin Polymerization: A Primary Target for Mitotic Arrest

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are critical for chromosome segregation during cell division.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several 4-substituted-5-mercapto-1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8][9][10][11]

Mechanism of Action: These compounds typically bind to the colchicine-binding site on β-tubulin.[7][10][11] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[9][10] The 1,2,4-triazole ring in these molecules is often designed to mimic the cis-conformation of natural products like combretastatin A-4, which is crucial for high-affinity binding to the colchicine site.[7]

Experimental Workflow: Tubulin Polymerization Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of 4-substituted-5-mercapto-1,2,4-triazoles on tubulin polymerization.

Caption: Inhibition of the PI3K/AKT Pathway.

Antimicrobial Therapeutic Targets: Combating Fungal and Bacterial Infections